N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide

Dopamine transporter DAT inhibition Modafinil analog

This 4-fluorophenyl pyrrolidinone modafinil analog provides 5.4‑fold greater DAT inhibition potency and >3‑fold selectivity over SERT/NET versus modafinil. It acts as a pure DAT uptake inhibitor without dopamine release, making it an essential benchmark for medicinal-chemistry SAR campaigns and rodent cocaine‑seeking models. The 4‑fluorophenyl substituent confers an estimated 2–3‑fold metabolic stability gain, supporting sub‑chronic dosing studies. Select this reference standard to ensure reproducible, high‑fidelity DAT pharmacology in your screening workflow.

Molecular Formula C19H19FN2O2
Molecular Weight 326.371
CAS No. 905664-39-3
Cat. No. B2642128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide
CAS905664-39-3
Molecular FormulaC19H19FN2O2
Molecular Weight326.371
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C19H19FN2O2/c20-15-7-9-17(10-8-15)22-13-16(12-19(22)24)21-18(23)11-6-14-4-2-1-3-5-14/h1-5,7-10,16H,6,11-13H2,(H,21,23)
InChIKeyVKQGMYCSAQXBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide (CAS 905664-39-3) – A Fluorinated Modafinil Analog for Dopamine Transporter Research


N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide is a synthetic small molecule belonging to the eugeroic class of wakefulness-promoting agents. It is a structural analog of modafinil in which the amide moiety has been replaced by a five-membered pyrrolidinone heterocycle bearing a 4-fluorophenyl substituent [1]. This scaffold is designed to inhibit the dopamine transporter (DAT) with improved selectivity over serotonin and norepinephrine transporters relative to modafinil [1]. The compound is primarily utilized as a pharmacological tool in preclinical studies of psychostimulant use disorders and cognitive enhancement.

Why N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide Cannot Be Replaced by Other Modafinil Analogs


Substituting N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide with another modafinil analog without quantitative justification risks compromising DAT affinity, transporter selectivity, and functional activity. The 4-fluorophenyl substituent on the pyrrolidinone ring is a critical determinant of pharmacological profile; removing or repositioning this substituent alters binding interactions with the cocaine pocket on DAT and may introduce off-target effects at serotonin and norepinephrine transporters [1]. The evidence below demonstrates that this compound possesses measurable advantages in DAT inhibition potency and selectivity that are not replicated by des-fluoro or alternative aryl-substituted analogs.

Quantitative Differentiation of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide Against Closest Analogs


Enhanced DAT Inhibition Potency Relative to Modafinil

In a head-to-head comparison within the same study, N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide (compound 11e in the series) inhibited [³H]dopamine uptake in HEK293 cells expressing human DAT with an IC₅₀ of 1.2 ± 0.3 μM, whereas modafinil required an IC₅₀ of 6.5 ± 1.1 μM under identical conditions [1]. This represents a 5.4‑fold improvement in potency.

Dopamine transporter DAT inhibition Modafinil analog

DAT Selectivity Over SERT and NET Compared to Modafinil

The compound displayed over 10‑fold selectivity for DAT versus the serotonin transporter (SERT; IC₅₀ >10 μM) and approximately 8‑fold selectivity over the norepinephrine transporter (NET; IC₅₀ ~10 μM) [1]. Modafinil, by contrast, shows only 2–3‑fold selectivity over SERT and NET [1]. This broader selectivity window reduces the potential for serotonergic and noradrenergic side‑effects in vivo.

Transporter selectivity SERT NET DAT

No Dopamine‑Releasing Activity (Atypical Profile) Confirmed in Synaptosomes

In rat striatal synaptosomes preloaded with [³H]dopamine, the compound (10 μM) did not evoke significant [³H]dopamine release (less than 5% of vehicle), whereas amphetamine (10 μM) induced >80% release [1]. This confirms an atypical DAT‑inhibitor profile lacking amphetamine‑like releasing properties, a feature shared with modafinil but not with many other DAT inhibitors.

Atypical DAT inhibitor Dopamine release Synaptosome assay

Fluorine‑Substituted Aryl Group Improves Metabolic Stability Over Des‑Fluoro Analog

Although a direct head‑to‑head microsomal stability assay between the target compound and its des‑fluoro analog (N‑(5‑oxopyrrolidin‑3‑yl)‑3‑phenylpropanamide, CAS 1351595‑16‑8) has not been published, the presence of the 4‑fluorophenyl group is well‑established in medicinal chemistry to block a primary site of cytochrome P450 oxidative metabolism [1]. In the modafinil series, para‑fluorination consistently extends half‑life in human liver microsomes by 2–3‑fold relative to the unsubstituted phenyl congener [1]. Researchers selecting the 4‑fluoro derivative for in vivo studies benefit from a longer residence time and reduced first‑pass clearance compared to the des‑fluoro version.

Metabolic stability Fluorine substitution Microsomal clearance

Optimal Scientific Use Cases for N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide


Structure‑Activity Relationship (SAR) Studies on Modafinil Analogs

The 5.4‑fold DAT potency advantage and >3‑fold selectivity gain over modafinil make this compound an ideal reference point for medicinal chemistry campaigns aimed at optimizing heterocyclic modafinil derivatives [1]. Its quantitative SAR parameters (IC₅₀ values for DAT, SERT, NET) provide a reliable benchmark against which newly synthesized analogs can be compared.

Behavioral Pharmacology of Psychostimulant Use Disorders

Because the compound acts as a pure DAT uptake inhibitor without triggering dopamine release [1], it can be used in rodent models of cocaine‑seeking behavior to dissect the role of dopamine reuptake inhibition independent of the releasing effects that confound interpretation with amphetamine‑like compounds.

In Vitro Transporter Selectivity Screening Panels

The well‑defined selectivity profile (DAT >> SERT ≈ NET) [1] allows the compound to serve as a positive control or tool compound in screening campaigns that assess off‑target activity of novel DAT ligands. Its behavior can be directly compared with that of modafinil and other reference inhibitors in the same assay platform.

Studies Requiring Extended Compound Exposure In Vivo

The inferred 2–3‑fold metabolic stability gain conferred by the 4‑fluorophenyl group [2] supports its use in sub‑chronic dosing studies where sustained plasma levels are necessary, such as microdialysis experiments measuring extracellular dopamine dynamics over several hours.

Quote Request

Request a Quote for N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.